molecular formula C15H18N2O3 B1317771 N-(1H-indol-2-ylcarbonyl)norleucine CAS No. 1452575-02-8

N-(1H-indol-2-ylcarbonyl)norleucine

Cat. No.: B1317771
CAS No.: 1452575-02-8
M. Wt: 274.31 g/mol
InChI Key: GXFLWIWAJYBOEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1H-indol-2-ylcarbonyl)norleucine is a synthetic compound that features an indole moiety, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Scientific Research Applications

N-(1H-indol-2-ylcarbonyl)norleucine has several scientific research applications:

Future Directions

For more detailed information, consider referring to the relevant articles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-indol-2-ylcarbonyl)norleucine typically involves the reaction of indole derivatives with norleucine under specific conditions. One common method includes the use of p-toluenesulfonic acid in toluene, which facilitates the formation of the indole product . Another approach involves the Larock indole annulation reaction, which uses palladium(II) acetate, 1,1′-bis(diphenylphosphino)ferrocene, and potassium bicarbonate in dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(1H-indol-2-ylcarbonyl)norleucine undergoes various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid.

Major Products:

    Oxidation: Formation of indole-2-carboxylic acid derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Halogenated indole derivatives.

Mechanism of Action

The mechanism of action of N-(1H-indol-2-ylcarbonyl)norleucine involves its interaction with specific molecular targets. As an inhibitor of isocitrate dehydrogenase 1 (IDH1), it disrupts the enzyme’s catalytic activity, leading to altered cellular metabolism. This inhibition can result in the accumulation of metabolites that induce cellular differentiation and apoptosis, making it a potential therapeutic agent for cancer treatment.

Comparison with Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Tryptophan: An essential amino acid and precursor to serotonin.

Uniqueness: N-(1H-indol-2-ylcarbonyl)norleucine is unique due to its specific structure, which combines the indole moiety with norleucine. This combination imparts distinct biological activities and potential therapeutic applications, particularly as an IDH1 inhibitor, which is not commonly observed in other indole derivatives.

Properties

IUPAC Name

2-(1H-indole-2-carbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-2-3-7-12(15(19)20)17-14(18)13-9-10-6-4-5-8-11(10)16-13/h4-6,8-9,12,16H,2-3,7H2,1H3,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXFLWIWAJYBOEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)O)NC(=O)C1=CC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801283118
Record name Norleucine, N-(1H-indol-2-ylcarbonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801283118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1452575-02-8
Record name Norleucine, N-(1H-indol-2-ylcarbonyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1452575-02-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Norleucine, N-(1H-indol-2-ylcarbonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801283118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.